

Toxicokinetics of N-Alkylated Amphetamine Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of N-alkylated amphetamine derivatives. It covers the core principles of their absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Introduction

N-alkylated amphetamine derivatives represent a broad class of psychoactive substances, many of which are utilized therapeutically for conditions such as ADHD and obesity, while others are encountered as drugs of abuse.[1][2][3] Their toxicokinetic profiles are crucial for understanding their pharmacological and toxicological effects, as well as for the development of new therapeutic agents and the forensic analysis of drug exposure. The N-alkyl substitution significantly influences the lipophilicity, metabolic fate, and overall disposition of these compounds within the body.[4]

Toxicokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of N-alkylated amphetamine derivatives are governed by their physicochemical properties, particularly their basic nature and lipophilicity, which is influenced by the size and nature of the N-alkyl substituent.[4][5]



Absorption

N-alkylated amphetamines are generally well-absorbed after oral administration, with good bioavailability.[5] Being weak bases, the extent of their absorption from the gastrointestinal tract can be influenced by the pH of the gut.

Distribution

These compounds typically exhibit a high volume of distribution, indicating extensive distribution into tissues, including the central nervous system.[1][5] Their lipophilicity allows them to readily cross cell membranes and the blood-brain barrier. Plasma protein binding is generally low (less than 20%).[5]

Metabolism

The metabolism of N-alkylated amphetamine derivatives is extensive and primarily occurs in the liver. The major metabolic pathways are N-dealkylation and aromatic hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role.[6][7][8][9]

- N-Dealkylation: This process involves the removal of the N-alkyl group to form amphetamine or other primary or secondary amine metabolites.[4][10] For example, benzphetamine is metabolized to methamphetamine and amphetamine, and fenproporex is converted to amphetamine.[11][12] The rate of N-dealkylation is influenced by the size of the alkyl group, with increasing bulkiness potentially leading to steric hindrance.[4]
- Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the phenyl ring, typically at the 4-position, to form phenolic metabolites.[6] These metabolites can then undergo further conjugation reactions (Phase II metabolism).
- Other Pathways: Other minor metabolic routes include beta-hydroxylation of the side chain.
 [13]

The specific CYP isoforms involved in the metabolism of these derivatives can vary. While CYP2D6 is a key enzyme, other isoforms such as CYP1A2, CYP2B6, and CYP3A4 have also been shown to catalyze the N-dealkylation of certain derivatives like fenproporex.[14] It is



important to note that genetic polymorphisms in CYP2D6 can lead to inter-individual variability in the metabolism and clearance of these compounds.[7]

Excretion

N-alkylated amphetamine derivatives and their metabolites are primarily excreted in the urine. [12][15] As weak bases, their renal clearance is highly dependent on urinary pH. Acidification of the urine increases the ionization of these compounds, which enhances their renal excretion.[5] A significant portion of the parent drug may be excreted unchanged.[5]

Quantitative Toxicokinetic Data

The following table summarizes available quantitative toxicokinetic data for several N-alkylated amphetamine derivatives. It is important to note that data for many derivatives are not readily available in the public domain, and the reported values can vary between studies.



Compound	Half-life (t½)	Bioavailabil ity (F)	Volume of Distribution (Vd)	Clearance (CL)	Notes
Amphetamine	~7 hours (children), 10- 12 hours (adults)[16]	High[16]	4 L/kg[1]	0.7 L/h/kg[1]	Elimination is pH-dependent.
Methampheta mine	9–12 hours[11]	~67% (oral), ~90% (smoked)	3.2-3.7 L/kg	55-58% metabolic clearance	Metabolized to amphetamine
N- Ethylampheta mine	Not available	Not available	Not available	Not available	5–18% excreted as amphetamine in urine after 24 hours.[14]
N- Propylamphet amine	Not available	Not available	Not available	Not available	10–20% excreted as amphetamine in urine after 24 hours.[17]
Benzphetami ne	4–6 hours[11]	Not available	Not available	Not available	Metabolized to methampheta mine and amphetamine .[11]
Fenproporex	Not available	Not available	Not available	Not available	30-60% converted to amphetamine .[15] 5-9% excreted unchanged. [12]



Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the toxicokinetics of N-alkylated amphetamine derivatives.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of an N-alkylated amphetamine derivative using human liver microsomes.[7][8][18][19][20][21]

Objective: To determine the rate of metabolism of an N-alkylated amphetamine derivative by human liver microsomal enzymes.

Materials:

- Test compound (N-alkylated amphetamine derivative)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile or other suitable organic solvent (for reaction termination)
- Internal standard
- LC-MS/MS or GC-MS system

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
 - Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (typically in the low micromolar range).



- Prepare a suspension of HLM in phosphate buffer (e.g., 0.5-1 mg/mL). Keep on ice.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

- In a microcentrifuge tube or 96-well plate, add the HLM suspension and the test compound working solution.
- Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C with shaking.
- At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Termination and Sample Preparation:
 - Immediately terminate the reaction by adding a volume of cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.
 - Vortex the samples to precipitate the microsomal proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube or well for analysis.

Analysis:

 Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

• Plot the natural logarithm of the percentage of the parent compound remaining versus time.

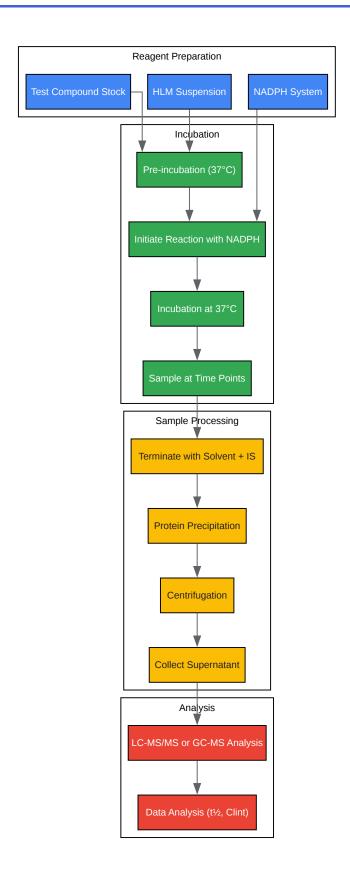
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- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t\frac{1}{2}$) using the equation: $t\frac{1}{2} = 0.693$ / k.
- Calculate the intrinsic clearance (Clint) using the equation: Clint = $(0.693 / t\frac{1}{2})$ * (incubation volume / amount of microsomal protein).





In Vitro Metabolism Experimental Workflow



In Vivo Toxicokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo toxicokinetic study of an N-alkylated amphetamine derivative in a rat model.[2][22][23][24][25]

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Vd, CL) of an N-alkylated amphetamine derivative and its major metabolites in rats.

Materials:

- Test compound
- Wistar or Sprague-Dawley rats
- Dosing vehicle (e.g., saline, corn oil)
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- · Metabolism cages for urine and feces collection (optional)
- Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

- Animal Acclimation and Dosing:
 - Acclimate rats to the housing conditions for at least one week.
 - Fast animals overnight before dosing (with free access to water).
 - Administer the test compound to the rats via the desired route (e.g., oral gavage, intravenous injection).
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
 - Process blood samples to obtain plasma or serum and store frozen until analysis.





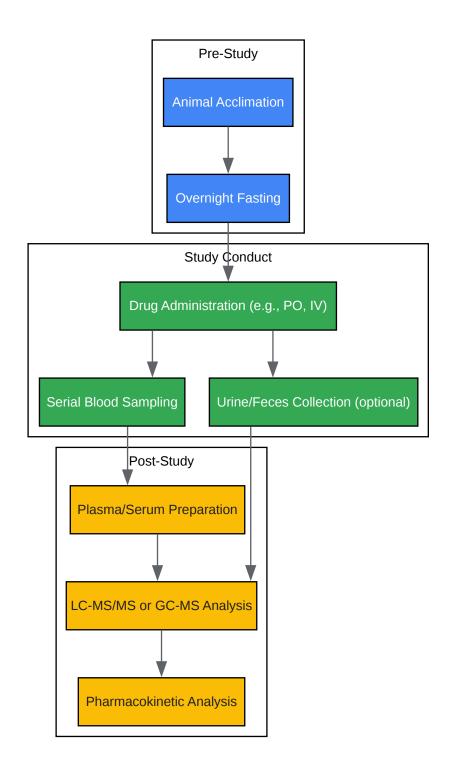


 If desired, house animals in metabolism cages to collect urine and feces at specified intervals.

• Sample Analysis:

- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS or GC-MS) for the quantification of the parent drug and its major metabolites in the biological matrices.
- Analyze the collected plasma/serum, urine, and feces samples.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.





In Vivo Toxicokinetic Study Workflow

GC-MS Analysis of N-Alkylated Amphetamines and Metabolites in Urine

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This protocol describes a general procedure for the analysis of N-alkylated amphetamines and their metabolites in urine using gas chromatography-mass spectrometry (GC-MS) following derivatization.[26][27][28]

Objective: To identify and quantify N-alkylated amphetamines and their metabolites in urine samples.

Materials:

- · Urine sample
- Internal standards (deuterated analogs)
- Buffer (e.g., phosphate buffer, pH 6)
- Extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol)
- Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
- GC-MS system with a suitable capillary column

Procedure:

- Sample Preparation:
 - To a urine sample, add an internal standard and buffer.
 - Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.
 - Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in the derivatizing agent and a suitable solvent.



- Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to facilitate the derivatization reaction.
- Cool the sample and, if necessary, evaporate the excess derivatizing agent.
- Reconstitute the derivatized residue in a suitable solvent for injection.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Separate the analytes on a capillary column using an appropriate temperature program.
 - Detect the analytes using the mass spectrometer in either full-scan or selected ion monitoring (SIM) mode.

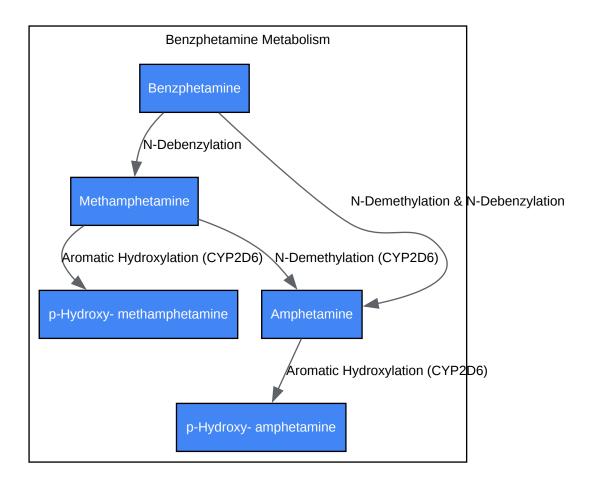
Data Analysis:

- Identify the compounds based on their retention times and mass spectra compared to reference standards.
- Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Metabolic Relationships

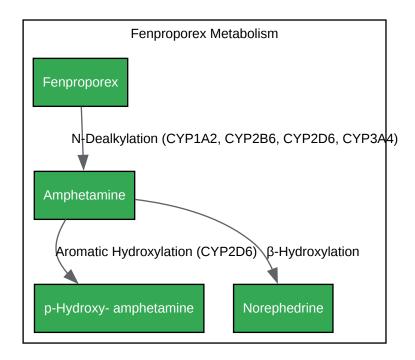
The following diagrams illustrate the primary metabolic pathways of several key N-alkylated amphetamine derivatives.



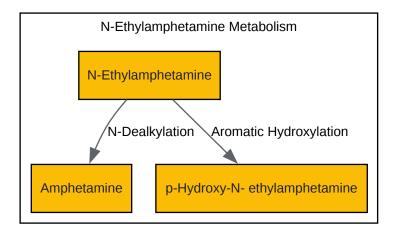


Metabolic Pathway of Benzphetamine





Metabolic Pathway of Fenproporex



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Metabolic Pathway of N-Ethylamphetamine

Conclusion



The toxicokinetics of N-alkylated amphetamine derivatives are complex and significantly influenced by the nature of the N-alkyl substituent. Metabolism, primarily through N-dealkylation and aromatic hydroxylation by CYP450 enzymes, plays a critical role in their clearance and the formation of active metabolites. A thorough understanding of these processes is essential for drug development, clinical toxicology, and forensic science. Further research is needed to fully characterize the quantitative toxicokinetic parameters for a broader range of these compounds and to elucidate the precise roles of various CYP isoforms in their metabolism.

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